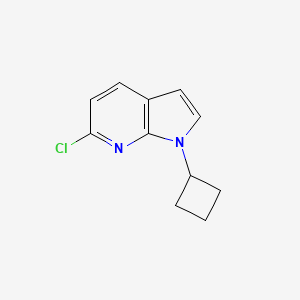![molecular formula C16H20F3NO2 B13678785 1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13678785.png)
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethylphenyl group and a tert-butoxycarbonyl (Boc) protecting group.
Métodos De Preparación
The synthesis of 1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethylphenyl group and the Boc protecting group. One common synthetic route includes the following steps:
Ring Construction: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors through cyclization reactions.
Functionalization: The preformed pyrrolidine ring is then functionalized by introducing the trifluoromethylphenyl group using appropriate reagents and conditions.
Protection: Finally, the Boc protecting group is introduced to protect the amine functionality during subsequent reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: The trifluoromethylphenyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is used in the study of biological pathways and interactions due to its structural features.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, affecting its interaction with biological targets .
Comparación Con Compuestos Similares
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
- 1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine
- trans-1-Boc-4-(4-trifluoromethylphenyl)-pyrrolidine-3-carboxylic acid
- Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine
These compounds share structural similarities but differ in the position and number of trifluoromethyl groups, as well as other substituents. The unique combination of the trifluoromethylphenyl group and the Boc-protected pyrrolidine ring in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C16H20F3NO2 |
|---|---|
Peso molecular |
315.33 g/mol |
Nombre IUPAC |
tert-butyl 3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20F3NO2/c1-15(2,3)22-14(21)20-9-8-12(10-20)11-4-6-13(7-5-11)16(17,18)19/h4-7,12H,8-10H2,1-3H3 |
Clave InChI |
FFTUADWDIXTTHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(Pyrazin-2-ylamino)-3-[4-[3-[4-(trifluoromethoxy)phenyl]ureido]phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B13678757.png)

![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)
![6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678781.png)



![2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13678795.png)
